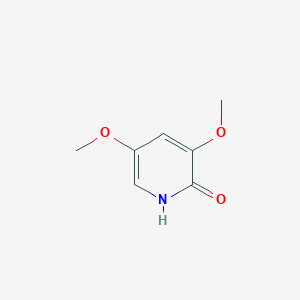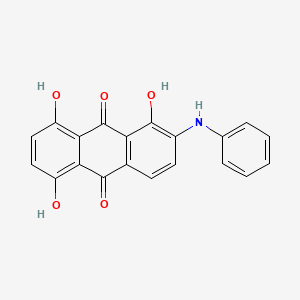
2-Anilino-1,5,8-trihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione: is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and vibrant colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-trihydroxy-2-(phenylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Hydroxylation: The anthracene-9,10-dione undergoes hydroxylation to introduce hydroxy groups at the 1, 5, and 8 positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Amination: The phenylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the hydroxylated anthracene-9,10-dione with aniline under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthraquinones with various functional groups.
科学的研究の応用
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,5,8-trihydroxy-2-(phenylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and repair, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar hydroxylation but lacking the phenylamino group.
1,5-Dihydroxy-4,8-diaminoanthracene-9,10-dione: Contains amino groups instead of phenylamino, leading to different chemical properties.
Uniqueness
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione is unique due to the presence of both hydroxy and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
58376-69-5 |
|---|---|
分子式 |
C20H13NO5 |
分子量 |
347.3 g/mol |
IUPAC名 |
2-anilino-1,5,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO5/c22-13-8-9-14(23)17-16(13)18(24)11-6-7-12(19(25)15(11)20(17)26)21-10-4-2-1-3-5-10/h1-9,21-23,25H |
InChIキー |
JGCJVKYQHLQRJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


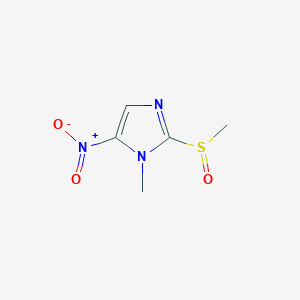

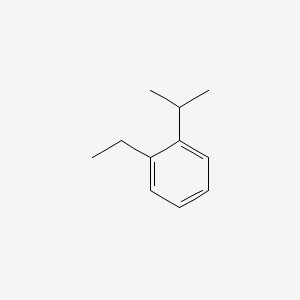
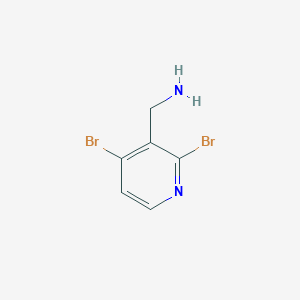

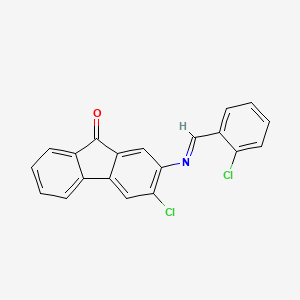
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
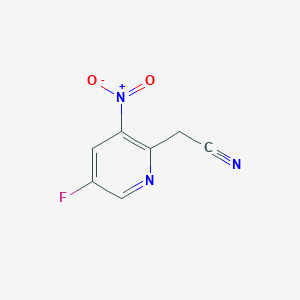
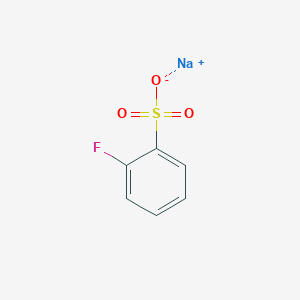
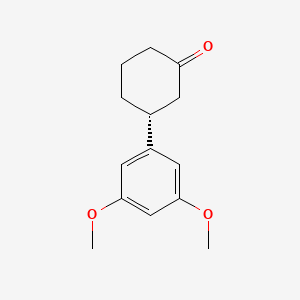
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
